![molecular formula C21H24Cl2FN3O3S B12768684 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide CAS No. 934200-21-2](/img/structure/B12768684.png)
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with multiple substituents, including fluorine-18, which is a radioactive isotope commonly used in positron emission tomography (PET) imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine-18 isotope is a critical step, often achieved through nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions. The reaction conditions must be carefully optimized to ensure the incorporation of the radioactive isotope without degrading the compound.
Industrial Production Methods
Industrial production of this compound would require stringent control of reaction conditions, especially due to the presence of the radioactive fluorine-18. Large-scale synthesis would involve automated synthesis modules designed for radiochemistry, ensuring safety and reproducibility. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: This reaction can reduce specific substituents, potentially altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the chlorine atoms and the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium fluoride (NaF) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the benzamide core, while substitution reactions can introduce different functional groups in place of the chlorine atoms or the fluorine-18 isotope.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studying biological pathways and interactions due to its radioactive properties.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets. The fluorine-18 isotope allows for the tracking of the compound within biological systems using PET imaging. The compound may bind to specific receptors or enzymes, allowing researchers to study its distribution and effects in real-time.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2,4-dichloro-6-methylpyrimidine
- Mononuclear Fe (iii) complexes with 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate
Uniqueness
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is unique due to the presence of the fluorine-18 isotope, which is not commonly found in similar compounds. This radioactive isotope provides significant advantages in imaging and diagnostic applications, making this compound particularly valuable in medical research.
Propiedades
Número CAS |
934200-21-2 |
|---|---|
Fórmula molecular |
C21H24Cl2FN3O3S |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H24Cl2FN3O3S/c1-2-12-31(29,30)27-10-8-21(9-11-27,18-4-3-5-19(24)26-18)14-25-20(28)16-7-6-15(22)13-17(16)23/h3-7,13H,2,8-12,14H2,1H3,(H,25,28)/i24-1 |
Clave InChI |
VFUYRAIYZIADKB-MIGPCILRSA-N |
SMILES isomérico |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)[18F] |
SMILES canónico |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


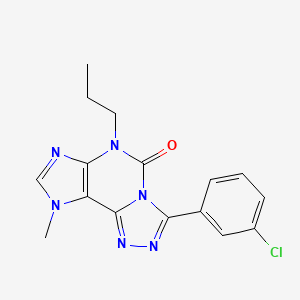

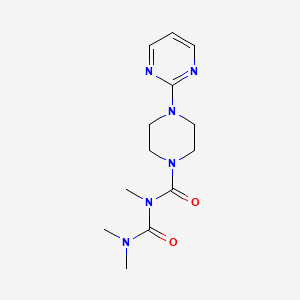

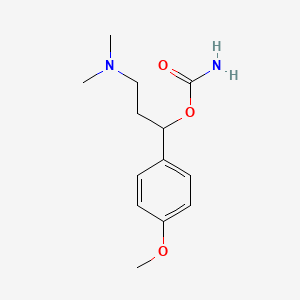
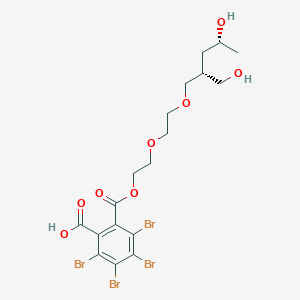
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
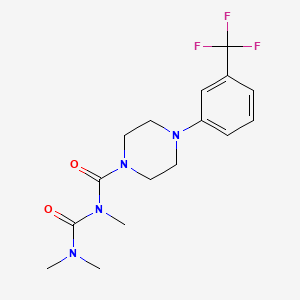

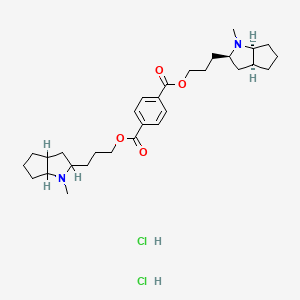
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)

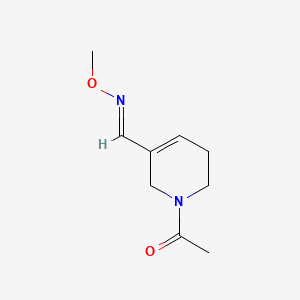
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
